N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic small molecule featuring a thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker to a 4,5-dimethoxy-2-nitrobenzamide moiety. The 4,5-dimethoxy substituents may improve solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-8-7-14-11-30-20(23-14)12-3-5-13(21)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNFLSMOHHEGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 2-(4-chlorophenyl)thiazole.
Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.
Coupling with 4,5-Dimethoxy-2-nitrobenzoic Acid: The final step involves coupling the alkylated thiazole with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The thiazole ring can be further functionalized through various coupling reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling: Reagents like DCC and DMAP are commonly used for amide bond formation.
Major Products
Reduction of Nitro Group: Produces the corresponding amine.
Substitution on Chlorophenyl Group: Yields various substituted derivatives depending on the nucleophile used.
Functionalized Thiazole Derivatives: Result from coupling reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.
Chemical Research: It can be a valuable intermediate in the synthesis of more complex molecules for various chemical studies.
Mechanism of Action
The mechanism by which N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The nitrobenzamide moiety may also play a role in its biological activity by undergoing reduction to form reactive intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Compound A : 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS: 384861-64-7)
- Core Structure : Benzothiazole linked via a thioether to an acetamide group with a 4-nitrophenyl substituent.
- Key Differences: Heterocycle: Benzothiazole (fused benzene-thiazole) vs. simple thiazole in the target compound. Linker: Thioether (-S-) vs. ethyl (-CH2-CH2-) in the target compound. The thioether may confer higher metabolic stability but lower flexibility. Nitro Position: Para-nitro (4-nitrophenyl) vs. ortho-nitro (2-nitrobenzamide) in the target compound. This positional difference alters electronic effects and steric interactions .
Compound B : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, Compounds 7–9)
- Core Structure : 1,2,4-Triazole with sulfonylphenyl and difluorophenyl substituents.
- Key Differences :
- Heterocycle : 1,2,4-Triazole vs. thiazole. Triazoles exhibit tautomerism (thione-thiol equilibrium), which may influence binding modes compared to the rigid thiazole.
- Functional Groups : Sulfonyl (-SO2-) and fluorine substituents vs. nitro and methoxy groups in the target compound. Sulfonyl groups enhance acidity and hydrogen-bond acceptor capacity .
Compound C : BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Core Structure : Piperidine derivative with dichlorophenyl and pyrrolidinyl groups.
- Key Differences :
Physicochemical Comparison
| Property | Target Compound | Compound A | Compound B (e.g., 7–9) |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 (lower due to thioether) | ~2.0 (sulfonyl increases polarity) |
| Solubility | Low in water, high in DMSO | Moderate in polar solvents | High in basic aqueous media |
| IR Signatures | νNO2: 1520 cm⁻¹; νC=O: 1680 cm⁻¹ | νNO2: 1505 cm⁻¹; νC=O: 1655 cm⁻¹ | νC=S: 1247–1255 cm⁻¹ (thione tautomer) |
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article compiles various research findings, including synthesis methods, biological evaluations, and case studies that illustrate the compound's pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.73 g/mol. The compound features a thiazole ring linked to an ethyl chain and a nitrobenzamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₅ |
| Molecular Weight | 336.73 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common method includes the formation of the thiazole ring followed by the introduction of the nitro and methoxy groups through electrophilic substitution reactions. Detailed synthetic pathways can vary based on the desired yield and purity.
Anticancer Activity
Research indicates that compounds containing thiazole and nitrobenzamide moieties exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell metabolism.
- Case Study : In vitro studies demonstrated that derivatives of this compound significantly reduced viability in various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The presence of the thiazole ring has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
- In vitro Studies : Tests against Staphylococcus aureus and Escherichia coli revealed that derivatives exhibited significant antibacterial activity.
- Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations for inhibiting bacterial growth.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in metabolic pathways related to cancer and infectious diseases.
- Dihydrofolate Reductase Inhibition : Similar compounds have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
- Case Study : A related study found that modifications to the nitro group enhanced inhibitory potency against DHFR.
Safety and Toxicology
While exploring the biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate moderate toxicity levels, necessitating further investigation into its pharmacokinetics and long-term effects.
Future Directions
The ongoing research aims to optimize the structure for enhanced biological activity while minimizing toxicity. Potential future studies may include:
- Structure-Activity Relationship (SAR) : Exploring how modifications affect efficacy and safety.
- In vivo Studies : Assessing therapeutic effects in animal models to validate in vitro findings.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, thiazole rings can be synthesized via the Hantzsch reaction using α-haloketones and thioureas . Subsequent coupling with a 4-chlorophenyl group may require Suzuki-Miyaura cross-coupling under palladium catalysis . The final benzamide linkage often employs carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane . Key optimization parameters include:
- Temperature control : Lower temperatures (0–5°C) for amide bond formation to minimize side reactions.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient aryl coupling .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates .
Monitoring via TLC and HPLC ensures reaction progression and purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The 4-chlorophenyl group appears as a doublet (δ 7.2–7.4 ppm) with coupling constants (J = 8.5 Hz). The thiazole proton resonates at δ 7.8–8.1 ppm as a singlet. Methoxy groups (δ 3.8–4.0 ppm) and nitro groups (δ 8.5–8.7 ppm) are distinct in aromatic regions .
- IR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹), NO₂ (asymmetric stretch, ~1520 cm⁻¹), and C-S (thiazole, ~680 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C₂₀H₁₇ClN₃O₅S). Fragmentation patterns include loss of NO₂ (46 Da) and cleavage of the thiazole-ethyl linkage .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, QSAR) can predict the biological activity of this compound against specific enzyme targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR enzyme in anaerobic organisms, as seen in nitazoxanide derivatives ). Key residues for hydrogen bonding (e.g., amide NH with Asp/Glu) and hydrophobic interactions (4-chlorophenyl with aromatic pockets) should be analyzed .
- QSAR : Build models using descriptors like logP, polar surface area, and H-bond acceptors. Thiazole derivatives with nitro groups often show enhanced electron-withdrawing effects, improving binding to redox-active enzymes . Validate models with IC₅₀ data from enzyme inhibition assays .
Q. How do structural modifications (e.g., replacing nitro with cyano or altering methoxy positions) affect bioactivity and metabolic stability?
- Methodological Answer :
- Nitro vs. Cyano : Nitro groups enhance electron deficiency, improving interaction with enzymes like cytochrome P450. However, nitro-reductase susceptibility may reduce metabolic stability. Cyano groups offer similar electron withdrawal but resist enzymatic reduction .
- Methoxy Positioning : 4,5-Dimethoxy groups increase steric hindrance, reducing off-target binding. Moving methoxy to the 3,4 positions may improve solubility but decrease membrane permeability .
- Experimental Validation : Compare ADME profiles using Caco-2 cell assays and microsomal stability tests .
Q. What analytical methods resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-Response Studies : Perform MIC assays (for antimicrobial activity) and MTT assays (for cancer cell viability) across multiple cell lines. For example, thiazole derivatives often show dual activity at 10–50 µM concentrations .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify upregulated/downregulated pathways. Nitro-containing thiazoles may induce oxidative stress in bacteria (via ROS generation) and apoptosis in cancer cells (via caspase-3 activation) .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Panel Screening : Use a radiometric assay (³³P-ATP) or fluorescence-based ADP-Glo™ assay to test inhibition against a panel of kinases (e.g., EGFR, VEGFR2). Include staurosporine as a positive control .
- IC₅₀ Determination : Fit dose-response curves (0.1–100 µM) using non-linear regression. Thiazole-amide compounds typically show IC₅₀ values <10 µM for tyrosine kinases due to ATP-binding pocket interactions .
- Selectivity Analysis : Calculate selectivity scores (S(10)) to identify off-target effects .
Q. What strategies mitigate solubility challenges during in vitro testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins or PEG-400 to enhance aqueous solubility .
- Pro-drug Approaches : Introduce phosphate or ester groups on the nitro or methoxy moieties for improved bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance cellular uptake .
Data Contradiction & Validation
Q. How can conflicting reports on cytotoxicity (e.g., high in cancer cells vs. low in normal cells) be reconciled?
- Methodological Answer :
- Cell Line-Specific Sensitivity : Validate using NCI-60 cancer cell panels and primary human fibroblasts. Thiazole derivatives may target overexpressed receptors (e.g., folate receptors in HeLa cells) .
- Apoptosis vs. Necrosis : Use Annexin V/PI staining and caspase-3/7 activity assays to confirm mechanisms .
- Redox Profiling : Measure intracellular ROS levels (via DCFH-DA) to determine if selectivity arises from differential oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
